Cas no 91437-09-1 (Benzoxazole,2-(difluoromethyl)-)

Benzoxazole, 2-(difluoromethyl)- is a heterocyclic organic compound featuring a benzoxazole core substituted with a difluoromethyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability and interaction with biological targets. Its robust aromatic system ensures thermal and chemical stability, suitable for high-performance materials. The compound serves as a key intermediate in synthesizing fluorinated analogs of bioactive molecules, leveraging fluorine's ability to modulate potency and selectivity. Its versatility supports applications in drug discovery, particularly for kinase inhibitors and antimicrobial agents, where precise fluorine substitution is critical.
Benzoxazole,2-(difluoromethyl)- structure
91437-09-1 structure
Product name:Benzoxazole,2-(difluoromethyl)-
CAS No:91437-09-1
MF:C8H5F2NO
MW:169.128208875656
CID:799752
PubChem ID:10725808

Benzoxazole,2-(difluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole,2-(difluoromethyl)-
    • 2-(difluoromethyl)-1,3-benzoxazole
    • 2-DIFLUOROMETHYL-BENZOXAZOLE
    • 91437-09-1
    • AT-0231
    • UDIPXWGWAFYJOU-UHFFFAOYSA-N
    • AKOS037648137
    • DTXSID90443947
    • Inchi: InChI=1S/C8H5F2NO/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • InChI Key: UDIPXWGWAFYJOU-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=C(O2)C(F)F

Computed Properties

  • Exact Mass: 169.03392011g/mol
  • Monoisotopic Mass: 169.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Benzoxazole,2-(difluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
M7420448-1g
2-DIFLUOROMETHYL-BENZOXAZOLE
91437-09-1 95%
1g
RMB 2560.00 2025-02-20

Additional information on Benzoxazole,2-(difluoromethyl)-

Comprehensive Analysis of Benzoxazole,2-(difluoromethyl)- (CAS No. 91437-09-1)

The chemical compound Benzoxazole,2-(difluoromethyl)- (CAS No. 91437-09-1) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications. This heterocyclic compound features a benzoxazole core substituted with a difluoromethyl group at the 2-position, making it a subject of interest in pharmaceutical, agrochemical, and materials science research. Its molecular formula, C8H5F2NO, and precise molecular weight of 169.13 g/mol further highlight its relevance in synthetic chemistry.

One of the most frequently searched questions about Benzoxazole,2-(difluoromethyl)- revolves around its synthesis methods. Researchers often explore its preparation via cyclization reactions involving ortho-aminophenols and difluoroacetic acid derivatives. The compound's thermal stability and solubility in organic solvents like DMSO and ethanol are also key points of discussion, particularly for those working in drug discovery and material engineering. Recent studies have emphasized its role as a building block for more complex molecules, especially in the development of fluorescent probes and bioactive agents.

In the context of green chemistry, a trending topic in 2024, Benzoxazole,2-(difluoromethyl)- has been evaluated for its environmental impact. Researchers are investigating eco-friendly synthesis routes to minimize waste and energy consumption. This aligns with the growing demand for sustainable chemical processes, a hot topic among academic and industrial communities. The compound's low toxicity profile (as per preliminary studies) further enhances its appeal for applications requiring stringent safety standards.

Another area of interest is the compound's spectroscopic properties. Its NMR and IR spectra are often analyzed to confirm purity and structural integrity. The difluoromethyl group's distinct 19F NMR signal provides a valuable diagnostic tool for researchers. Additionally, computational studies using DFT (Density Functional Theory) have been employed to predict its electronic properties, which are critical for designing optoelectronic materials.

The pharmaceutical potential of Benzoxazole,2-(difluoromethyl)- is another frequently searched topic. Its scaffold is found in several drug candidates targeting inflammatory and neurological disorders. The fluorine substitution is particularly noteworthy, as it often enhances bioavailability and metabolic stability. Recent patents highlight its incorporation into kinase inhibitors and antimicrobial agents, reflecting its versatility in medicinal chemistry.

From an industrial perspective, the compound's scale-up production challenges are often discussed. Optimizing reaction yields and purification techniques remains a focus for manufacturers. The rise of continuous flow chemistry has opened new avenues for efficient large-scale synthesis, addressing common bottlenecks associated with batch processes.

In summary, Benzoxazole,2-(difluoromethyl)- (CAS No. 91437-09-1) is a multifaceted compound with broad applicability across scientific disciplines. Its structural uniqueness, combined with emerging sustainable synthesis methods and pharmaceutical relevance, ensures its continued prominence in research and development. As analytical techniques and synthetic methodologies advance, this compound is poised to play an even greater role in addressing contemporary scientific challenges.

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